Lta4H-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

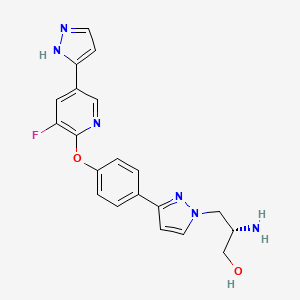

C20H19FN6O2 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(2S)-2-amino-3-[3-[4-[[3-fluoro-5-(1H-pyrazol-5-yl)-2-pyridinyl]oxy]phenyl]pyrazol-1-yl]propan-1-ol |

InChI |

InChI=1S/C20H19FN6O2/c21-17-9-14(18-5-7-24-25-18)10-23-20(17)29-16-3-1-13(2-4-16)19-6-8-27(26-19)11-15(22)12-28/h1-10,15,28H,11-12,22H2,(H,24,25)/t15-/m0/s1 |

InChI Key |

NQHGXSVGARINPB-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=NN(C=C2)C[C@@H](CO)N)OC3=C(C=C(C=N3)C4=CC=NN4)F |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2)CC(CO)N)OC3=C(C=C(C=N3)C4=CC=NN4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Selective Leukotriene A4 Hydrolase (LTA4H) Inhibitor

A Note on LTA4H-IN-2: Publicly available scientific literature and databases do not contain specific information on a molecule designated "this compound." This guide will therefore focus on the well-characterized, selective LTA4H inhibitor, 4-(4-benzylphenyl)thiazol-2-amine (ARM1) , as a representative example to provide an in-depth technical overview of a modern LTA4H inhibitor's mechanism of action. The principles and methodologies described herein are broadly applicable to the study of other LTA4H inhibitors.

Introduction for Researchers, Scientists, and Drug Development Professionals

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1] It possesses two distinct catalytic activities: an epoxide hydrolase activity that converts leukotriene A4 (LTA4) to the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), and an aminopeptidase activity that degrades the chemotactic tripeptide Pro-Gly-Pro (PGP).[1][2] The dual and opposing roles of LTA4H in inflammation—promoting it through LTB4 synthesis and resolving it by degrading PGP—present a significant challenge in the development of anti-inflammatory therapeutics.[1][2] Early LTA4H inhibitors that blocked both activities failed in clinical trials. This has led to the development of a new class of inhibitors that selectively target the pro-inflammatory epoxide hydrolase function while sparing the anti-inflammatory aminopeptidase activity.[1][3] ARM1 is a prototypical example of such a selective inhibitor.[1][4] This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Selective Inhibition of LTA4H

ARM1 exhibits a novel mechanism of action by selectively inhibiting the epoxide hydrolase activity of LTA4H, without significantly affecting its aminopeptidase function.[1][4] This selectivity is crucial as it allows for the reduction of the pro-inflammatory mediator LTB4 while preserving the enzyme's ability to degrade and inactivate the pro-inflammatory peptide PGP, thus potentially offering a more favorable therapeutic profile.[1]

Molecular Binding and Structural Basis of Selectivity

The selective inhibition by ARM1 is rooted in its specific binding mode within the LTA4H active site. X-ray crystallography studies have revealed that the LTA4H enzyme has a large, L-shaped substrate-binding pocket.[1][5]

-

Epoxide Hydrolase Substrate (LTA4) Binding: The lipid substrate, LTA4, binds along this entire pocket, with its epoxide moiety positioned near the catalytic zinc ion and its hydrophobic tail extending into a narrow, hydrophobic tunnel.[1]

-

Aminopeptidase Substrate (PGP) Binding: The peptide substrate, PGP, binds in the vicinity of the catalytic zinc ion but does not occupy the deep hydrophobic tunnel.[1][2]

-

ARM1 Binding Site: ARM1 binds specifically within this hydrophobic tunnel, the same region that accommodates the ω-end of LTA4.[1] This binding is distant from the catalytic zinc center where the aminopeptidase activity occurs.[1]

This spatial arrangement explains the inhibitor's selectivity. By occupying the hydrophobic tunnel, ARM1 physically blocks the binding of LTA4, thereby competitively inhibiting the synthesis of LTB4.[1] However, because it binds away from the site of peptide cleavage, it does not interfere with the binding and degradation of PGP.[1][6] Crystal structures of LTA4H in a dual complex with ARM1 and a PGP analog have confirmed that both molecules can bind to the enzyme simultaneously, providing a clear molecular basis for this selective inhibition.[1][7]

Key amino acid residues involved in the binding of ARM1 and the selective inhibition of the epoxide hydrolase activity include Phe314, Val367, Tyr378, Trp311, Pro382, and Leu369.[3]

Signaling Pathway and Experimental Workflow Diagrams

LTA4H Signaling Pathway and Point of ARM1 Inhibition

The following diagram illustrates the dual enzymatic functions of LTA4H and the specific point of inhibition by ARM1.

Caption: LTA4H pathway showing ARM1's selective inhibition of LTB4 synthesis.

Experimental Workflow: LTA4H Epoxide Hydrolase Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of a compound like ARM1 on the epoxide hydrolase function of LTA4H.

Caption: Workflow for determining the IC50 of an LTA4H epoxide hydrolase inhibitor.

Quantitative Data Summary

The inhibitory potency of ARM1 has been determined in both enzymatic and cellular assays.

| Parameter | Value | Assay System | Reference |

| Ki | 2.3 µM | Purified recombinant human LTA4H with LTA4 substrate | [1][6] |

| IC50 | ~0.5 µM | A23187-stimulated human polymorphonuclear neutrophils (PMNs) | [1][4][6] |

| Aminopeptidase Inhibition | No significant effect at 100 µM | Purified LTA4H with Pro-Gly-Pro substrate | [1][4] |

Detailed Experimental Protocols

LTA4H Epoxide Hydrolase (EH) Activity Inhibition Assay

This protocol is adapted from methodologies used to characterize ARM1 and similar inhibitors.[1][8]

Objective: To determine the IC50 or Ki of a test compound for the epoxide hydrolase activity of LTA4H.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) methyl ester

-

Test compound (e.g., ARM1) dissolved in DMSO

-

Reaction Buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA

-

Assay Termination Solution (e.g., Methanol with internal standard)

-

LTB4 ELISA kit or HPLC system with a C18 column

Procedure:

-

LTA4 Substrate Preparation:

-

Hydrolyze LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at room temperature for 60 minutes.

-

Immediately before use, dilute the resulting LTA4 solution in freshly prepared, cold reaction buffer. The final concentration should be determined empirically (e.g., for a final assay concentration of 150 nM).[8]

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a microcentrifuge tube or 96-well plate, add 300 ng of recombinant LTA4H enzyme.[8]

-

Add the test compound (ARM1) at various final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

-

Add reaction buffer to a final volume of 180 µL.

-

Pre-incubate the mixture for 15 minutes at 37°C.[8]

-

-

Enzymatic Reaction:

-

Reaction Termination and Analysis:

-

Terminate the reaction by adding a termination solution (e.g., 2 volumes of cold methanol containing a prostaglandin B2 internal standard for HPLC).

-

Alternatively, for ELISA, terminate the reaction by diluting the sample 20-fold in the provided assay buffer.[8]

-

Quantify the amount of LTB4 produced using a validated LTB4 ELISA kit according to the manufacturer's instructions, or by reverse-phase HPLC.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

For Ki determination, perform the assay with varying concentrations of both substrate (LTA4) and inhibitor, and fit the data to a competitive inhibition model using the Michaelis-Menten equation.[2]

-

LTA4H Aminopeptidase (AP) Activity Assay

This protocol is based on the methods used to confirm the selectivity of ARM1.[1][2]

Objective: To determine the effect of a test compound on the aminopeptidase activity of LTA4H using the endogenous substrate Pro-Gly-Pro.

Materials:

-

Recombinant human LTA4H

-

Pro-Gly-Pro (PGP)

-

Test compound (e.g., ARM1) dissolved in DMSO

-

Assay Buffer: 10 mM Tris-HCl, pH 7.8

-

Mass Spectrometer (for product identification) or Ninhydrin reagent (for colorimetric detection of free proline)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine 0.5 µg of LTA4H with the test compound (e.g., 100 µM ARM1) and a vehicle control.[2]

-

Add assay buffer to a volume of 90 µL.

-

-

Enzymatic Reaction:

-

Analysis by Mass Spectrometry:

-

Terminate the reaction by filtering the sample to remove the enzyme (e.g., using a 10 kDa molecular weight cutoff filter).[9]

-

Analyze the filtrate by mass spectrometry to detect the substrate (PGP) and the cleavage products (Pro and Gly-Pro).[9]

-

Compare the extent of PGP hydrolysis in the presence and absence of the test compound.

-

-

Alternative Analysis (Colorimetric):

-

Terminate the reaction (e.g., by boiling).

-

Add ninhydrin reagent to detect the released proline.

-

Measure the absorbance at the appropriate wavelength.

-

Compare the signal from the inhibitor-treated sample to the vehicle control. Note: This method is less specific than mass spectrometry.

-

Conclusion

The development of selective LTA4H inhibitors like ARM1 marks a significant advancement in the pursuit of novel anti-inflammatory therapies. By specifically targeting the pro-inflammatory LTB4 synthesis while preserving the potentially beneficial PGP-degrading activity, these compounds offer a more nuanced approach to modulating the complex roles of LTA4H in inflammation. The methodologies and data presented in this guide provide a comprehensive framework for the continued research and development of this promising class of therapeutic agents.

References

- 1. pnas.org [pnas.org]

- 2. Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual anti-inflammatory and selective inhibition mechanism of leukotriene A4 hydrolase/aminopeptidase: insights from comparative molecular dynamics and binding free energy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Inhibition of LTA4H Aminopeptidase Activity by SC-57461A

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed examination of the inhibitory effects of SC-57461A on the aminopeptidase activity of Leukotriene A4 Hydrolase (LTA4H). It includes quantitative data, comprehensive experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical, yet dichotomous, role in inflammatory processes.[1][2] It possesses two distinct catalytic functions:

-

Epoxide Hydrolase Activity: In its pro-inflammatory role, LTA4H converts Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4), a potent lipid mediator that acts as a powerful chemoattractant for neutrophils and other immune cells.[1][2]

-

Aminopeptidase Activity: In its anti-inflammatory or resolving role, LTA4H cleaves and inactivates the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils that is generated from the breakdown of extracellular matrix collagen.[1][2]

Given its dual function, the modulation of LTA4H activity presents a complex challenge for therapeutic intervention. Inhibitors that block both functions may have unintended consequences by preventing the resolution of inflammation that is mediated by PGP degradation.[1]

SC-57461A is a potent, orally active, and competitive inhibitor of LTA4H.[3][4] It has been characterized as a non-selective inhibitor, meaning it blocks both the epoxide hydrolase and the aminopeptidase activities of the enzyme.[1][3][5] This guide will focus specifically on its interaction with the LTA4H aminopeptidase function.

LTA4H Signaling Pathway

The dual roles of LTA4H in inflammation can be visualized as two distinct branches of a pathway, both originating from the same enzyme.

Quantitative Data: Inhibitory Potency of SC-57461A

SC-57461A has been demonstrated to be a highly potent inhibitor of both LTA4H catalytic activities. The following table summarizes key quantitative metrics from in vitro and cell-based assays.

| Parameter | Species | Substrate/Assay | Value | Reference |

| IC₅₀ | Human (recombinant) | Peptide Substrates | 27 nM | [4] |

| IC₅₀ | Human (recombinant) | Leukotriene A₄ (LTA₄) | 2.5 nM | [4][6] |

| Kᵢ | Human (recombinant) | Leukotriene A₄ (LTA₄) | 23 nM | [4] |

| IC₅₀ | Human (whole blood) | Calcium Ionophore-stimulated LTB₄ production | 49 nM | [4][6] |

| Potency Comparison | Murine | PGP vs. LTB₄ generation | Comparably potent inhibition of both activities | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LTA4H aminopeptidase inhibition. Below are protocols for key experiments cited in the literature.

Aminopeptidase Activity Assay using Chromogenic Substrates

This method provides a straightforward spectrophotometric assessment of LTA4H aminopeptidase activity.

Principle: The enzyme cleaves a p-nitroanilide (pNA) group from a peptide substrate (e.g., Alanine-pNA). The release of free pNA results in a measurable increase in absorbance at 405 nm.

Materials:

-

Recombinant human LTA4H

-

Substrate: Alanine-p-nitroanilide (Ala-pNA) or Valine-p-nitroanilide (Val-pNA)

-

Inhibitor: SC-57461A

-

Assay Buffer: 10 mM Tris-HCl, pH 7.8

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare stock solutions of SC-57461A in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add increasing concentrations of SC-57461A to the wells. Include a vehicle control (DMSO).

-

Add a fixed concentration of recombinant LTA4H to each well.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the Ala-pNA substrate to each well.

-

Immediately begin monitoring the increase in absorbance at 405 nm over time using a plate reader.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Aminopeptidase Activity Assay using Physiological Substrate (PGP)

This assay measures the degradation of the natural substrate Pro-Gly-Pro (PGP) and typically requires analysis by mass spectrometry.

Principle: LTA4H is incubated with PGP in the presence of the inhibitor. The reaction is stopped, and the amount of remaining PGP or the formation of cleavage products is quantified using LC-MS/MS.

Materials:

-

Recombinant human LTA4H (e.g., 0.5 µg per reaction)

-

Substrate: Pro-Gly-Pro (PGP) (e.g., 800 µM)

-

Inhibitor: SC-57461A

-

Reaction Buffer: 10 mM Tris-HCl, pH 7.8

-

Reaction Stop Solution: Acetic acid

-

LC-MS/MS system

Procedure:

-

Set up reactions in microcentrifuge tubes containing reaction buffer and varying concentrations of SC-57461A.

-

Add recombinant LTA4H to each tube.

-

Add PGP to initiate the reaction.

-

Incubate for a specific time (e.g., 3 minutes) at 37°C.[7]

-

Terminate the reaction by adding acetic acid.[7]

-

Analyze the samples by LC-MS/MS to quantify the amount of undegraded PGP.

-

Calculate the percentage of inhibition for each concentration of SC-57461A relative to the vehicle control.

-

Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC₅₀ of an inhibitor against LTA4H aminopeptidase activity.

Conclusion

SC-57461A is a potent, non-selective inhibitor of LTA4H, effectively blocking both its pro-inflammatory epoxide hydrolase activity and its inflammation-resolving aminopeptidase activity.[1][4] Quantitative analysis reveals nanomolar potency against the aminopeptidase function, which has been confirmed using both chromogenic and physiological substrates.[1][4] The experimental protocols detailed herein provide robust methods for evaluating this inhibition. Understanding the dual inhibitory nature of compounds like SC-57461A is critical for the development of next-generation LTA4H modulators that can selectively target LTB₄ production while sparing the beneficial PGP degradation activity, potentially offering a more refined therapeutic approach to managing inflammatory diseases.

References

- 1. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

Investigating the Bifunctional Nature of Leukotriene A4 Hydrolase (LTA4H) with the Potent Inhibitor Lta4H-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 hydrolase (LTA4H) is a critical bifunctional zinc metalloenzyme implicated in inflammatory pathways. It exhibits two distinct catalytic activities: an epoxide hydrolase (EH) activity that produces the pro-inflammatory mediator Leukotriene B4 (LTB4), and an aminopeptidase (AP) activity with a role in resolving inflammation through the degradation of the chemoattractant tripeptide Pro-Gly-Pro (PGP).[1][2][3] This dual functionality makes LTA4H an intriguing target for therapeutic intervention in a range of inflammatory diseases.[4][5] Lta4H-IN-2 is a highly potent, orally active inhibitor of LTA4H, offering a valuable tool for dissecting the roles of its distinct enzymatic functions.[6] This technical guide provides an in-depth overview of LTA4H's bifunctional nature and details the experimental approaches to investigate its activities using this compound.

Introduction to the Bifunctional Nature of LTA4H

LTA4H sits at a crucial juncture in the arachidonic acid cascade, catalyzing the final step in the biosynthesis of LTB4, a potent lipid mediator that recruits and activates immune cells.[7] This pro-inflammatory role has positioned LTA4H as a key target for anti-inflammatory drug development for decades.[8]

However, the discovery of its aminopeptidase activity revealed a more complex role for LTA4H in inflammation. The enzyme's ability to degrade PGP, a chemoattractant for neutrophils, suggests an anti-inflammatory or pro-resolving function.[3][9] This bifunctional nature presents a challenge and an opportunity in drug design: the ideal inhibitor might selectively target the pro-inflammatory epoxide hydrolase activity while preserving or even enhancing the anti-inflammatory aminopeptidase activity.[1][10]

This compound (also referred to as compound (S)-2) is a novel amino alcohol derivative that has emerged as a highly potent inhibitor of LTA4H with an IC50 of less than 3 nM.[6] Its high potency and oral bioavailability make it an excellent pharmacological tool for studying the in vitro and in vivo consequences of LTA4H inhibition.[11]

Signaling Pathways of LTA4H

The dual activities of LTA4H place it in two distinct, yet interconnected, signaling pathways that regulate inflammation.

Pro-Inflammatory Epoxide Hydrolase Pathway

This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to Leukotriene A4 (LTA4). LTA4H's epoxide hydrolase activity converts LTA4 into LTB4. LTB4 then binds to its receptors (BLT1 and BLT2) on the surface of immune cells, triggering a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and cytokine production.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. k-assay.com [k-assay.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computer-Aided Fragment Growing Strategies to Design Dual Inhibitors of Soluble Epoxide Hydrolase and LTA4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Dual anti-inflammatory and selective inhibition mechanism of leukotriene A4 hydrolase/aminopeptidase: insights from comparative molecular dynamics and binding free energy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

Lta4H-IN-2: A Technical Guide to a Potent and Selective Chemical Probe for Leukotriene A4 Hydrolase (LTA4H)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in a host of inflammatory diseases. The development of selective and potent chemical probes for LTA4H is paramount for dissecting its physiological and pathological functions and for validating it as a therapeutic target. This technical guide provides an in-depth overview of Lta4H-IN-2, a novel and highly potent inhibitor of LTA4H, designed to serve as a high-quality chemical probe for in vitro and in vivo studies.

This compound, also identified as compound (S)-2 in its discovery publication, is an orally active amino alcohol derivative that demonstrates exceptional potency and selectivity for LTA4H.[1][2] Its development arose from the optimization of a previously disclosed clinical candidate, LYS006.[1] This guide will detail the quantitative data associated with this compound, provide comprehensive experimental protocols for its use, and visualize key pathways and workflows to facilitate its application in research and drug discovery.

Quantitative Data

The following tables summarize the key quantitative metrics for this compound, providing a clear comparison of its potency and metabolic stability.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | IC50 (nM) |

| LTA4H Biochemical Assay | Human | <3 |

| Whole Blood Assay | Human | 26 |

Data sourced from Thoma et al., 2023.[1]

Table 2: In Vitro Metabolic Stability of this compound

| Species | Liver Microsomes Clint (µL/min/mg) | Hepatocytes Clint (µL/min/10^6 cells) |

| Human | 13 | 1.6 |

| Dog | 24 | 2.1 |

| Rat | 10 | 1.8 |

Data sourced from Thoma et al., 2023.[1]

Mechanism of Action and Selectivity

This compound functions as a highly potent inhibitor of the epoxide hydrolase activity of LTA4H, thereby blocking the synthesis of the pro-inflammatory mediator LTB4.[1] The high potency, with a biochemical IC50 of less than 3 nM, underscores its utility as a chemical probe.[2]

An essential characteristic of a chemical probe is its selectivity. This compound has been profiled for its selectivity and has demonstrated a favorable profile, which is critical for ensuring that observed biological effects are attributable to the inhibition of LTA4H. The introduction of two pyrazole rings in its structure contributes to a balanced distribution of polarity, which is associated with its high selectivity and potency.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in experimental settings. The following are protocols derived from the primary literature for key assays.

LTA4H Biochemical Inhibition Assay

This assay determines the direct inhibitory activity of this compound on purified LTA4H enzyme.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) substrate

-

This compound (or other test compounds)

-

Assay buffer (e.g., phosphate buffer with BSA)

-

Quenching solution (e.g., methanol)

-

LC-MS/MS system for LTB4 detection

Procedure:

-

Prepare a solution of recombinant human LTA4H in the assay buffer.

-

Serially dilute this compound to a range of concentrations.

-

In a reaction plate, pre-incubate the LTA4H enzyme with the different concentrations of this compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the LTA4 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes) at the same temperature.

-

Terminate the reaction by adding a quenching solution.

-

Quantify the amount of LTB4 produced using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Human Whole Blood Assay for LTA4H Inhibition

This ex vivo assay measures the ability of this compound to inhibit LTB4 production in a more physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (e.g., from healthy volunteers)

-

This compound (or other test compounds)

-

Calcium ionophore (e.g., A23187) to stimulate LTB4 production

-

Anticoagulant (e.g., heparin)

-

Quenching solution (e.g., methanol with an internal standard)

-

LC-MS/MS system for LTB4 detection

Procedure:

-

Collect fresh human whole blood into tubes containing an anticoagulant.

-

Pre-incubate aliquots of the whole blood with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulate the production of LTB4 by adding a calcium ionophore (e.g., A23187).

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Stop the reaction and lyse the cells by adding a quenching solution (e.g., cold methanol).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for LTB4 levels using a validated LC-MS/MS method.

-

Calculate the percent inhibition and determine the IC50 value as described in the biochemical assay protocol.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study and application of this compound.

Caption: LTA4H Signaling Pathway and Inhibition by this compound.

Caption: Workflow for the LTA4H Biochemical Inhibition Assay.

Caption: Workflow for the Human Whole Blood LTA4H Inhibition Assay.

Conclusion

This compound represents a significant advancement in the development of chemical probes for studying LTA4H. Its high potency, selectivity, and oral activity make it an invaluable tool for a wide range of applications, from basic research into the role of LTA4H in inflammatory processes to the preclinical validation of LTA4H as a therapeutic target. The data and protocols provided in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately contributing to a deeper understanding of LTA4H biology and the development of novel anti-inflammatory therapies. Furthermore, favorable profiles in 16-week IND-enabling toxicology studies in dogs and rats suggest its potential for further development.[1]

References

The Pharmacokinetic Profile of Lta4H-IN-2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[1][2] Inhibition of LTA4H presents a promising therapeutic strategy for a variety of inflammatory diseases. Lta4H-IN-2 (also referred to as compound (S)-2) is a novel, orally active, and potent inhibitor of LTA4H with an IC50 of less than 3 nM.[1] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Core Pharmacokinetic Data

The following tables summarize the in vitro and in vivo pharmacokinetic parameters of this compound across different species as reported in the primary literature.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value |

| LTA4H IC50 | Human | < 3 nM |

| Whole Blood IC50 (LTB4) | Human | 130 nM |

| Whole Blood IC50 (LTB4) | Mouse | 140 nM |

| Whole Blood IC50 (LTB4) | Rat | 210 nM |

| Selectivity | >1000-fold against a panel of off-targets | - |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| IV | 1 | 480 | 0.08 | 270 | - |

| PO | 3 | 280 | 0.5 | 780 | 97 |

Table 3: In Vivo Pharmacokinetics of this compound in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| IV | 1 | 350 | 0.08 | 260 | - |

| PO | 3 | 210 | 1.0 | 840 | 108 |

Table 4: In Vivo Pharmacokinetics of this compound in Dogs

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| IV | 0.5 | 290 | 0.25 | 230 | - |

| PO | 1 | 160 | 1.0 | 460 | 100 |

Experimental Protocols

LTA4H Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of LTA4H.

Materials:

-

Recombinant human LTA4H

-

This compound

-

Substrate: LTA4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

-

96-well plates

-

Plate reader

Procedure:

-

A solution of this compound is serially diluted to various concentrations.

-

Recombinant human LTA4H is pre-incubated with the different concentrations of this compound or vehicle control in the assay buffer for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of the substrate, LTA4.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The formation of the product, LTB4, is quantified using a suitable method, such as LC-MS/MS or a specific immunoassay.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition of LTA4H activity against the logarithm of the inhibitor concentration.

Human Whole Blood LTB4 Assay

Objective: To assess the potency of this compound in a more physiologically relevant ex vivo system.

Materials:

-

Fresh human whole blood

-

This compound

-

Calcium ionophore A23187

-

Anticoagulant (e.g., heparin)

-

Incubator

-

Centrifuge

-

ELISA kit for LTB4 quantification

Procedure:

-

Fresh human whole blood is collected in tubes containing an anticoagulant.

-

Aliquots of the whole blood are pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

LTB4 production is stimulated by the addition of calcium ionophore A23187.

-

The blood samples are incubated for a further 30 minutes at 37°C.

-

The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.

-

The concentration of LTB4 in the plasma supernatant is measured using a commercially available ELISA kit.

-

The IC50 value is determined by analyzing the dose-response curve.

In Vivo Pharmacokinetic Studies in Animal Models (Mice, Rats, and Dogs)

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.

Animals:

-

Male C57BL/6 mice

-

Male Wistar rats

-

Male Beagle dogs

Procedure:

-

Dosing:

-

For intravenous administration, this compound is formulated in a suitable vehicle (e.g., a mixture of PEG400 and water) and administered as a bolus injection into a tail vein (mice and rats) or a cephalic vein (dogs).

-

For oral administration, this compound is formulated as a suspension in a vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points post-dosing from the retro-orbital sinus (mice), jugular vein (rats), or cephalic vein (dogs) into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

-

Bioanalysis:

-

The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability (F), are calculated using non-compartmental analysis software.

-

Arachidonic Acid-Induced Ear Inflammation in Mice

Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.

Animals:

-

Male BALB/c mice

Procedure:

-

This compound or vehicle is administered orally to the mice.

-

After a specified pre-treatment time (e.g., 1 hour), a solution of arachidonic acid in acetone is topically applied to the inner and outer surfaces of one ear to induce inflammation. The contralateral ear receives acetone alone as a control.

-

After a defined period (e.g., 1-2 hours), the mice are euthanized.

-

A circular section of each ear is collected using a biopsy punch.

-

The ear punches are weighed to determine the extent of edema, which is calculated as the difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear.

-

The percent inhibition of edema by this compound is calculated relative to the vehicle-treated control group.

K/BxN Serum Transfer-Induced Arthritis in Mice

Objective: To assess the therapeutic potential of this compound in a model of inflammatory arthritis.

Animals:

-

Male C57BL/6 mice

Procedure:

-

Arthritis is induced by intraperitoneal injection of K/BxN serum on day 0 and day 2.

-

From the onset of clinical signs of arthritis (e.g., day 3), mice are treated daily with oral doses of this compound or vehicle.

-

The severity of arthritis is assessed daily by scoring the clinical signs of inflammation (erythema and swelling) in each paw on a scale of 0 to 4. The scores for all four paws are summed to give a total clinical score per mouse.

-

Ankle thickness is also measured daily using a digital caliper.

-

At the end of the study, mice are euthanized, and the paws are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage damage.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound in the leukotriene biosynthetic pathway.

Experimental Workflow: Arachidonic Acid-Induced Ear Inflammation Model

Caption: Workflow for the arachidonic acid-induced mouse ear inflammation model.

References

Methodological & Application

Application Note: Cell-Based Assay for Measuring Lta4H-IN-2 Activity

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][2] LTA4H catalyzes the final and rate-limiting step in the conversion of LTA4 to LTB4.[2][3] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, implicating it in the pathology of numerous inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and arthritis.[1][4] Consequently, inhibiting LTA4H to reduce LTB4 production is a promising therapeutic strategy for managing these conditions.[1][2]

Lta4H-IN-2 is an investigational inhibitor designed to specifically target the epoxide hydrolase activity of the LTA4H enzyme. This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound by measuring its effect on LTB4 production in a cellular context. The primary method involves stimulating cells, such as human neutrophils or monocytic cell lines, to produce LTB4 and then quantifying the LTB4 levels in the cell supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

LTA4H Signaling Pathway

The diagram below illustrates the terminal part of the 5-lipoxygenase (5-LO) pathway, focusing on the synthesis of LTB4. Arachidonic acid is converted to the unstable epoxide intermediate, Leukotriene A4 (LTA4). LTA4H then catalyzes the hydrolysis of LTA4 to produce Leukotriene B4 (LTB4).[5] this compound exerts its effect by directly inhibiting the enzymatic activity of LTA4H, thereby blocking the production of LTB4.

Experimental Protocols

This section details the methodology for determining the potency of this compound in a whole-cell system. The principle relies on the inhibition of endogenous LTA4H, leading to a measurable decrease in secreted LTB4.

Protocol 1: LTB4 Inhibition Assay in Human Whole Blood

This protocol is adapted from methods used to assess LTA4H biosynthesis in a complex biological matrix.[6]

1. Principle

Human whole blood provides a physiologically relevant environment containing neutrophils, the primary producers of LTB4. The blood is stimulated to induce the LTB4 synthesis cascade. The inhibitory effect of this compound is determined by quantifying the reduction of LTB4 in the plasma after stimulation.

2. Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Heparinized vacutainer tubes for blood collection

-

Calcium Ionophore A23187 (calcimycin)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Methanol, HPLC grade

-

LTB4 ELISA Kit (e.g., R&D Systems Parameter™ LTB4 Assay or similar)[7]

-

Refrigerated centrifuge

-

Microplate reader

3. Assay Procedure

-

Blood Collection: Collect fresh human blood from healthy donors into heparinized tubes. Use within 2 hours of collection.

-

Compound Preparation: Prepare a 100X stock solution of this compound in DMSO. Create a serial dilution series in DMSO to achieve the desired final concentration range (e.g., 1 nM to 10 µM). The final DMSO concentration in the assay should not exceed 0.5%.

-

Incubation with Inhibitor: Aliquot 495 µL of whole blood into 1.5 mL microcentrifuge tubes. Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the blood. Mix gently and pre-incubate for 15 minutes at 37°C.

-

Stimulation: Prepare a working solution of Calcium Ionophore A23187 in ethanol or DMSO. Add the stimulant to the blood samples to a final concentration of 10-50 µM to induce LTB4 production. Mix gently.

-

Incubation: Incubate the samples for 30 minutes at 37°C.

-

Reaction Termination & Sample Collection: Stop the reaction by placing the tubes on ice. Centrifuge the tubes at 2,500 x g for 15 minutes at 4°C to pellet the blood cells.

-

Plasma Extraction: Carefully collect the upper plasma layer without disturbing the buffy coat.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of cold methanol. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Sample Storage: Transfer the methanol supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the ELISA assay buffer. Store at -80°C if not analyzed immediately.

4. LTB4 Quantification

Quantify the LTB4 concentration in the reconstituted samples using a commercial LTB4 ELISA kit, following the manufacturer’s instructions.[8]

5. Data Analysis

-

Construct a standard curve using the LTB4 standards provided in the ELISA kit.

-

Calculate the LTB4 concentration for each sample from the standard curve.

-

Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - ([LTB4]Inhibitor / [LTB4]Vehicle Control))

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.

Experimental Workflow

The following diagram outlines the key steps of the cell-based assay for measuring this compound activity.

Data Presentation

The following table summarizes representative quantitative data for LTA4H inhibitors, demonstrating the expected output from the described assays. The values for this compound are hypothetical but representative of a potent inhibitor.

| Assay Type | Inhibitor | Cell Type / System | IC50 Value | Reference |

| Cell-Based LTB4 Biosynthesis | This compound | Human Whole Blood | 35 nM | Hypothetical Data |

| Cell-Based LTB4 Biosynthesis | Exemplified Compound | Human Whole Blood | 39 nM | [6] |

| Cell-Free Hydrolase Activity | This compound | Purified Human LTA4H | 12 nM | Hypothetical Data |

| Cell-Free Hydrolase Activity | Compound 14 | Purified Human LTA4H | 150 nM | [9] |

| Cell-Free Aminopeptidase Activity | Exemplified Compound | Purified Human LTA4H | 2.3 nM | [6] |

| Cell-Free Aminopeptidase Activity | 4MDM | Purified Human LTA4H | 328.1 µM | [10][11] |

Note: LTA4H has dual functionality (epoxide hydrolase and aminopeptidase).[12] It is crucial to assess inhibitor activity against both functions to determine selectivity. The cell-based assay primarily measures the inhibition of the epoxide hydrolase activity, which is responsible for LTB4 production.

References

- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 2. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Feasibility and physiological relevance of designing highly potent aminopeptidase-sparing leukotriene A4 hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 6. Novartis divulges new LTA4H inhibitors | BioWorld [bioworld.com]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. Modeling of cancer-related body-wide effects identifies LTB4 as a diagnostic biomarker for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

Application Notes and Protocols: LTA4H Inhibitor Administration in Mouse Models of Inflammation

Disclaimer: Information regarding the specific compound "Lta4H-IN-2" was not found in the available scientific literature. The following application notes and protocols are based on published research for other potent and selective Leukotriene A4 Hydrolase (LTA4H) inhibitors and are intended to serve as a comprehensive guide for researchers investigating this class of compounds in murine inflammation models.

Introduction

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1][2][3] Its primary pro-inflammatory function is to catalyze the conversion of Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4), a potent lipid mediator and chemoattractant.[1][3][4] LTB4 recruits and activates immune cells, particularly neutrophils, to sites of injury or infection, thereby initiating and amplifying the inflammatory response.[1][5]

Inhibiting the LTA4H enzyme is a targeted therapeutic strategy to reduce the production of LTB4, thereby diminishing the inflammatory response.[1] This approach has potential applications in a variety of inflammatory and autoimmune diseases, including arthritis, respiratory disorders, and cardiovascular diseases.[1][3][6] LTA4H inhibitors block the synthesis of LTB4, which can lead to a reduction in immune cell infiltration, edema, and tissue damage in preclinical models of inflammation.[6][7]

These notes provide an overview of the LTA4H signaling pathway and detailed protocols for administering LTA4H inhibitors in common mouse models of inflammation, along with methods for assessing their efficacy.

LTA4H Signaling Pathway in Inflammation

The diagram below illustrates the enzymatic action of LTA4H in the biosynthesis of the pro-inflammatory mediator LTB4 and the mechanism of its inhibition.

Caption: Mechanism of LTA4H in inflammation and its therapeutic inhibition.

Experimental Protocols

A generalized workflow for evaluating an LTA4H inhibitor in a mouse model of inflammation involves inducing the disease state, administering the therapeutic compound, and subsequently assessing inflammatory endpoints.

Caption: Standard experimental workflow for preclinical inhibitor studies.

Protocol: Post-Traumatic Osteoarthritis (OA) Model

This protocol is adapted from studies using LTA4H inhibitors to reduce cartilage degradation and synovitis in a surgically induced mouse model of OA.[6]

Objective: To evaluate the efficacy of an LTA4H inhibitor in reducing joint inflammation and cartilage damage.

Materials:

-

Male C57BL/6 mice, 10-12 weeks old

-

LTA4H inhibitor (this compound)

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Anesthetics (e.g., isoflurane)

-

Surgical tools for destabilization of the medial meniscus (DMM) surgery

-

Oral gavage needles

Procedure:

-

Model Induction:

-

Anesthetize mice using isoflurane.

-

Perform DMM surgery on the right knee joint to induce OA. The left knee can serve as a non-operated control.

-

Sham-operated mice undergo the same surgical procedure but without the destabilization.

-

-

Animal Groups:

-

Group 1: Sham-operated + Vehicle

-

Group 2: DMM-operated + Vehicle

-

Group 3: DMM-operated + LTA4H Inhibitor (specify dose, e.g., 10 mg/kg)

-

-

Inhibitor Administration:

-

Beginning one day post-surgery, administer the LTA4H inhibitor or vehicle via oral gavage once daily.

-

Continue treatment for a predefined period (e.g., 8 weeks).

-

-

Endpoint Assessment (at 8 weeks post-DMM):

-

Histological Analysis: Euthanize mice and collect knee joints. Fix, decalcify, and embed joints in paraffin. Section and stain with Safranin O-fast green to assess cartilage degradation (OARSI score) and Hematoxylin & Eosin (H&E) to assess synovial inflammation (synovitis score).

-

Biochemical Analysis: Collect synovial fluid or plasma to measure LTB4 levels using an ELISA kit to confirm target engagement.

-

Protocol: Lipopolysaccharide (LPS)-Induced Lung Inflammation Model

This protocol is based on studies inducing acute lung inflammation to assess the anti-inflammatory effects of therapeutics.[8]

Objective: To determine if an LTA4H inhibitor can reduce neutrophil infiltration and inflammatory markers in the lungs.

Materials:

-

BALB/c mice, 8-10 weeks old

-

LTA4H inhibitor (this compound)

-

Vehicle solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Intranasal administration pipette

Procedure:

-

Inhibitor Pre-treatment:

-

Administer the LTA4H inhibitor or vehicle (e.g., via oral gavage or intraperitoneal injection) at a specified time (e.g., 1-2 hours) before the inflammatory challenge.

-

-

Model Induction:

-

Lightly anesthetize the mice.

-

Administer LPS (e.g., 10 µg in 20 µL PBS) via intranasal instillation to induce lung inflammation. Control mice receive 20 µL of PBS.

-

-

Animal Groups:

-

Group 1: PBS + Vehicle

-

Group 2: LPS + Vehicle

-

Group 3: LPS + LTA4H Inhibitor

-

-

Endpoint Assessment (at 12 or 24 hours post-LPS):

-

Bronchoalveolar Lavage (BAL): Euthanize mice and perform a BAL with PBS. Centrifuge the BAL fluid (BALF).

-

Cell Counts: Resuspend the cell pellet and perform total and differential cell counts (neutrophils, macrophages) using a hemocytometer and cytospin preparations.

-

Cytokine Analysis: Use the BALF supernatant to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and LTB4 by ELISA.

-

Histology: Perfuse and collect lung tissue for H&E staining to visualize cellular infiltration.

-

Data Presentation

Quantitative data from these experiments should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of LTA4H Inhibitor on Synovitis in DMM-Induced Osteoarthritis Model Data presented below is hypothetical and serves as a template for reporting.

| Treatment Group | N | Synovitis Score (Mean ± SEM) | p-value vs. DMM + Vehicle |

| Sham + Vehicle | 10 | 1.15 ± 0.45 | < 0.001 |

| DMM + Vehicle | 10 | 4.52 ± 0.51 | - |

| DMM + this compound | 10 | 2.85 ± 0.55 | < 0.05 |

Table 2: Effect of LTA4H Inhibitor on Neutrophil Infiltration in LPS-Induced Lung Inflammation Data presented below is hypothetical and serves as a template for reporting.

| Treatment Group | N | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁵) | LTB4 in BALF (pg/mL) |

| PBS + Vehicle | 8 | 1.2 ± 0.3 | 0.1 ± 0.05 | 15.4 ± 4.2 |

| LPS + Vehicle | 8 | 25.6 ± 3.1 | 18.9 ± 2.5 | 155.7 ± 18.3 |

| LPS + this compound | 8 | 11.4 ± 2.5 | 7.5 ± 1.8 | 35.1 ± 9.6*** |

| *Statistically significant difference from LPS + Vehicle group indicated by **p<0.01, **p<0.001. |

References

- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 2. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Leukotriene A4 Hydrolase Suppressed Cartilage Degradation and Synovial Inflammation in a Mouse Model of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 004446 - LtA[4] hydrolase- Strain Details [jax.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Lta4H-IN-2 in Neuroinflammation Studies for Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD). The enzyme Leukotriene A4 Hydrolase (LTA4H) has emerged as a key therapeutic target in this context. LTA4H is a bifunctional enzyme with both pro-inflammatory and anti-inflammatory roles. Its epoxide hydrolase activity converts Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][2] Conversely, its aminopeptidase activity can degrade Pro-Gly-Pro (PGP), a neutrophil chemoattractant, thereby contributing to the resolution of inflammation.[3][4] In the context of AD, LTA4H levels are elevated and correlate with cognitive impairment.[5][6]

This document provides detailed application notes and protocols for utilizing LTA4H inhibitors, exemplified by compounds such as AKST1220 and SC57461A (referred to herein as Lta4H-IN-2 as a representative inhibitor), for studying neuroinflammation in preclinical models of Alzheimer's disease. These inhibitors offer a promising strategy to mitigate neuroinflammation and improve cognitive function by modulating the LTA4H pathway.[5]

Mechanism of Action

This compound acts as a potent and selective inhibitor of the LTA4H enzyme.[5] By binding to the active site of LTA4H, it blocks the conversion of LTA4 to LTB4.[7] This reduction in LTB4 levels alleviates neuroinflammation.[5] Studies in aged mice suggest that the cognitive improvement observed with LTA4H inhibition is primarily due to the modulation of genes related to synaptic organization, structure, and activity within neurons, rather than a direct effect on microglia activation.[5]

Signaling Pathway

Data Presentation

Table 1: In Vivo Efficacy of LTA4H Inhibitors in Aged Mice

| Parameter | Vehicle | AKST1220 | SC57461A | P-value |

| Plasma LTB4 Levels (pg/mL)¹ | ||||

| Stimulated | ~4000 | ~1500 | ~2000 | P = 0.0006 |

| Cognitive Performance² | ||||

| Y-Maze (% entries into novel arm) | ~55% | ~70% | No significant change | P = 0.0050 (Veh vs AKST1220) |

| Contextual Fear Conditioning (% freezing) | ~20% | ~40% | Not Reported | P = 0.007 (Veh vs AKST1220) |

¹Data are approximate values derived from graphical representations in Adams et al., 2023.[5] ²Cognitive improvement was significant with AKST1220 but not with SC57461A under the tested conditions.[5]

Table 2: Gene Expression Changes in Hippocampal Neurons Following LTA4H Inhibition (AKST1220)

| Gene Category | Representative Upregulated Genes | Associated Function |

| Synaptic Organization & Structure | Cadm2 | Synaptic cell adhesion, promoter of excitatory synapses.[5] |

| Synaptic Plasticity & Memory | Grin2a | NMDA receptor subunit, regulation of synaptic plasticity and strength.[5] |

Experimental Protocols

In Vivo Administration of this compound in Aged Mouse Models

Objective: To assess the in vivo efficacy of this compound in reducing neuroinflammation and improving cognitive function in aged mice, a model for age-related cognitive decline relevant to AD.

Materials:

-

Aged C57BL/6J mice (18-24 months old)

-

This compound (e.g., AKST1220 or SC57461A)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Animal handling and restraint equipment

Protocol:

-

Animal Acclimation: Acclimate aged mice to the housing facility for at least one week before the start of the experiment.

-

Dosing Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg/kg).

-

Administration: Administer this compound or vehicle to the mice via oral gavage once daily for the duration of the study (e.g., 4 weeks for behavioral testing).

-

Monitoring: Monitor the animals daily for any adverse effects, including changes in weight, behavior, or general health.

-

Behavioral Testing: Perform cognitive behavioral tests such as the Y-maze and contextual fear conditioning during the final week of treatment.

-

Sample Collection: At the end of the study, collect blood samples for plasma LTB4 analysis and brain tissue for molecular and histological analysis.

Behavioral Testing: Y-Maze

Objective: To assess spatial working memory.

Protocol:

-

Allow mice to explore a Y-shaped maze with three arms for a set period (e.g., 8 minutes).

-

Record the sequence and total number of arm entries.

-

Calculate the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries). An increase in alternations indicates improved spatial working memory.

Measurement of Plasma LTB4 Levels by ELISA

Objective: To quantify the pharmacodynamic effect of this compound by measuring the levels of its downstream product, LTB4.

Materials:

-

Mouse plasma samples

-

LTB4 ELISA Kit

-

Microplate reader

Protocol:

-

Sample Preparation: Collect whole blood in EDTA-containing tubes. Stimulate with a calcium ionophore (e.g., calcimycin) to induce LTB4 production, or use unstimulated for baseline levels. Centrifuge to separate plasma.[5]

-

ELISA Procedure: Follow the manufacturer's instructions for the LTB4 ELISA kit. This typically involves:

-

Adding standards and plasma samples to the antibody-coated microplate.

-

Incubating with an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate LTB4 concentrations in the samples based on the standard curve.

Single-Cell Nuclear RNA Sequencing (scNuc-seq) of Hippocampal Tissue

Objective: To analyze gene expression changes in individual neuronal nuclei from the hippocampus following this compound treatment.

Protocol:

-

Tissue Dissection and Nuclei Isolation:

-

Rapidly dissect the hippocampus from treated and control mice.

-

Homogenize the tissue in a lysis buffer to release nuclei.

-

Isolate the nuclei by centrifugation through a sucrose gradient.[6]

-

-

Neuronal Nuclei Enrichment:

-

Stain the isolated nuclei with an antibody against a neuronal marker (e.g., NeuN).

-

Use Fluorescence-Activated Cell Sorting (FACS) to enrich for neuronal nuclei.[5]

-

-

Single-Nuclei Library Preparation and Sequencing:

-

Use a commercial single-cell RNA sequencing platform (e.g., 10x Genomics) to capture individual nuclei and prepare sequencing libraries according to the manufacturer's protocol.

-

Sequence the libraries on a high-throughput sequencer.

-

-

Data Analysis:

-

Perform quality control, alignment, and quantification of the sequencing data.

-

Use bioinformatics tools to cluster cell types and identify differentially expressed genes between the this compound treated and vehicle groups.

-

Perform gene ontology and pathway analysis to understand the biological significance of the gene expression changes.

-

Experimental Workflow Visualization

Conclusion

The use of LTA4H inhibitors like this compound presents a targeted approach to ameliorate neuroinflammation and cognitive decline in the context of Alzheimer's disease. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of this class of compounds in relevant preclinical models. The primary mechanism appears to be the modulation of synaptic function-related gene expression in neurons, highlighting a novel avenue for AD therapeutic development.

References

- 1. singlecell.broadinstitute.org [singlecell.broadinstitute.org]

- 2. geriatri.dergisi.org [geriatri.dergisi.org]

- 3. file.elabscience.com [file.elabscience.com]

- 4. Single-Nucleus RNA-Sequencing in Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. scbt.com [scbt.com]

Application of LTA4H Inhibitors in Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a critical role in the inflammatory cascade. It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][2] Elevated levels of LTB4 are implicated in the pathogenesis of numerous inflammatory diseases, including cardiovascular diseases such as atherosclerosis.[1][3][4] This document provides detailed application notes and protocols for the use of LTA4H inhibitors, exemplified by compounds studied in preclinical and clinical research, in the investigation of cardiovascular disease.

Atherosclerosis, a chronic inflammatory condition characterized by the buildup of plaque in the arteries, is a primary target for LTA4H inhibition.[1] LTB4 contributes to the recruitment of inflammatory cells, such as neutrophils and macrophages, to the arterial wall, promoting plaque formation and instability.[1][5] By inhibiting LTA4H, the production of LTB4 is reduced, thereby mitigating the inflammatory response and potentially slowing the progression of atherosclerosis.[1][3] Genetic studies have further linked variants in the LTA4H gene to an increased risk of myocardial infarction and other cardiovascular diseases, underscoring the enzyme's importance in this pathology.[6][7]

Mechanism of Action

LTA4H inhibitors are designed to specifically block the active site of the LTA4H enzyme, preventing the hydrolysis of LTA4 to LTB4.[1][2] This targeted approach is anticipated to reduce the side effects associated with broader anti-inflammatory agents.[1] Interestingly, the inhibition of LTA4H can also lead to a redirection of the metabolic pathway, potentially increasing the production of anti-inflammatory lipid mediators like lipoxins, which could further contribute to the therapeutic effect.[3][8]

Featured LTA4H Inhibitor Data

While specific data for "Lta4H-IN-2" is not publicly available, this section summarizes representative data for other well-characterized LTA4H inhibitors that have been investigated for their therapeutic potential.

| Inhibitor | Target | IC50 (in vitro) | Animal Model | Key Findings in Cardiovascular Context | Reference |

| SC-57461A | LTA4H | ~0.5 µM (Neutrophils) | Not specified in provided context | Effectively inhibits LTB4 production. | [4] |

| DG-051 | LTA4H | Not specified | Not specified in provided context | Inhibits LTB4 generation. | [4] |

| ARM1 | LTA4H | ~0.5 µM (Neutrophils) | Not specified in provided context | Selectively inhibits LTB4 generation over aminopeptidase activity. | [4] |

| LYS006 | LTA4H | IC90: ~57 ng/mL (Human whole blood) | Rodent models | Potent and selective inhibitor with a pronounced pharmacodynamic effect. | [9] |

| JNJ-40929837 | LTA4H | Not specified | Not specified in provided context | Advanced to Phase II clinical trials for asthma. | [9] |

| Acebilustat (CTX4430) | LTA4H | Not specified | Not specified in provided context | Advanced to Phase II clinical trials for cystic fibrosis. | [9] |

Signaling Pathway

The inhibition of LTA4H directly impacts the leukotriene biosynthesis pathway, a critical component of the inflammatory response in atherosclerosis.

Caption: Inhibition of LTA4H blocks the conversion of LTA4 to the pro-inflammatory LTB4.

Experimental Protocols

In Vitro LTA4H Enzyme Inhibition Assay

This protocol is designed to assess the inhibitory activity of a compound against the epoxide hydrolase activity of LTA4H.

Materials:

-

Recombinant human LTA4H

-

LTA4 methyl ester

-

50 mM NaOH in cold acetone

-

Assay buffer: 10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO

-

Test compound (e.g., this compound) dissolved in DMSO

-

Stop solution (e.g., methanol with an internal standard)

-

LC-MS/MS system for LTB4 quantification

Procedure:

-

Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes. The resulting LTA4 solution should be freshly prepared before each experiment and diluted in the assay buffer.[10]

-

Enzyme and Inhibitor Incubation: In a microplate, add recombinant human LTA4H to the assay buffer.

-

Add the test compound at various concentrations (typically in a serial dilution) to the enzyme mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to each well.

-

Reaction Termination: After a specific incubation time (e.g., 10-15 minutes), terminate the reaction by adding the stop solution.

-

Quantification: Analyze the samples for LTB4 production using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Atherosclerosis Study in ApoE-/- Mice

This protocol outlines an in vivo study to evaluate the effect of an LTA4H inhibitor on the development of atherosclerosis in a mouse model.

Materials:

-

Apolipoprotein E-deficient (ApoE-/-) mice

-

High-fat diet (Western diet)

-

LTA4H inhibitor (e.g., this compound)

-

Vehicle control

-

Gavage needles or appropriate delivery system

-

Anesthesia

-

Surgical tools for tissue collection

-

Formalin or other fixatives

-

Oil Red O stain

-

Microscope with imaging software

Procedure:

-

Animal Model and Diet: Use male or female ApoE-/- mice (typically 6-8 weeks old). Acclimatize the animals and then place them on a high-fat diet to induce atherosclerosis.

-

Treatment Groups: Randomly assign mice to different treatment groups:

-

Vehicle control group

-

LTA4H inhibitor treatment group(s) (different doses)

-

-

Drug Administration: Administer the LTA4H inhibitor or vehicle to the mice daily via oral gavage or another appropriate route for a specified duration (e.g., 8-12 weeks).

-

Monitoring: Monitor the body weight and general health of the animals throughout the study.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by a fixative. Carefully dissect the entire aorta.

-

Atherosclerotic Plaque Analysis:

-

En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.[11]

-

Aortic root analysis: Embed the aortic root in OCT compound, and collect serial cryosections. Stain the sections with Oil Red O and hematoxylin. Quantify the lesion area in the aortic root sections.[12]

-

-

Biomarker Analysis: Collect blood samples to measure plasma lipid levels (total cholesterol, triglycerides) and inflammatory markers (e.g., LTB4 levels via ELISA or LC-MS/MS).

-

Data Analysis: Compare the plaque area and biomarker levels between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Diagram

Caption: A typical workflow for evaluating LTA4H inhibitors in cardiovascular research.

Conclusion

The inhibition of LTA4H presents a promising therapeutic strategy for the management of cardiovascular diseases, particularly atherosclerosis. The protocols and data presented here provide a framework for researchers to investigate the potential of novel LTA4H inhibitors in this field. Further research is warranted to fully elucidate the clinical utility of this therapeutic approach.

References

- 1. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. Expression of 5-lipoxygenase and leukotriene A4 hydrolase in human atherosclerotic lesions correlates with symptoms of plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of 5-lipoxygenase and leukotriene A4 hydrolase in human atherosclerotic lesions correlates with symptoms of plaque instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Targeting leukotriene biosynthesis to prevent atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative assessment of atherosclerotic lesions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of atherosclerotic lesion composition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lta4H-IN-2 in Animal Models of Inflammatory Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It exhibits two distinct enzymatic activities: an epoxide hydrolase activity that catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory chemoattractant for neutrophils, and an aminopeptidase activity that can degrade pro-inflammatory peptides like Proline-Glycine-Proline (PGP), thereby contributing to the resolution of inflammation.[1][2] In chronic obstructive pulmonary disease (COPD), chronic inflammation, particularly neutrophilic inflammation, is a key pathological feature.[3] The dual nature of LTA4H makes it a compelling therapeutic target for inflammatory diseases such as COPD.

Lta4H-IN-2 (also referred to as compound (S)-2) is a potent, selective, and orally active inhibitor of LTA4H with an IC50 of less than 3 nM. This document provides an overview of the available preclinical data for this compound in a relevant animal model of inflammation and presents detailed protocols for inducing COPD in animal models suitable for testing such therapeutic compounds.

Note: The primary literature available for this compound details its efficacy in a murine model of collagen-induced arthritis, a model of autoimmune inflammatory disease.[4] As of the latest available data, studies of this compound specifically in COPD animal models have not been published. However, the protocols for established COPD models are provided herein to guide future research.

LTA4H Signaling Pathway in Inflammation

The diagram below illustrates the dual role of LTA4H in modulating the inflammatory response. Inhibition of the epoxide hydrolase activity is the primary target for reducing LTB4-mediated neutrophil recruitment.

Quantitative Data Presentation

The in vivo efficacy of this compound was assessed in a murine model of collagen-induced arthritis (CIA). The primary endpoint was the clinical score of paw swelling, a measure of inflammation and disease severity.[4]

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Clinical Score (Day 6) | % Inhibition of Paw Swelling |

| Vehicle | - | 4.5 | 0% |

| This compound | 1 | 2.8 | 38% |

| This compound | 3 | 1.5 | 67% |

| This compound | 10 | 0.8 | 82% |

| Table 1: Efficacy of this compound in a Murine Collagen-Induced Arthritis Model. Data is adapted from Thoma et al., J Med Chem, 2023.[4] |

Experimental Protocols

Protocol 1: Murine Collagen-Induced Arthritis (CIA) Model for Testing this compound Efficacy

This protocol describes the methodology used to evaluate the anti-inflammatory effects of this compound in a widely recognized model of rheumatoid arthritis.[3][4][5][6]

1. Materials and Reagents:

-

Collagen: Bovine Type II Collagen, immunization grade.

-

Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

-

This compound Formulation: Suspend in a suitable vehicle (e.g., 0.5% (w/v) methylcellulose in water) for oral gavage.

-

Anesthetics: Ketamine/Xylazine or Isoflurane.

2. Experimental Workflow:

3. Detailed Procedure:

-

Primary Immunization (Day 0):

-

Booster Immunization (Day 21):

-

Treatment Administration:

-

Begin prophylactic treatment on day -1 relative to the expected onset of arthritis, or upon first signs of disease for a therapeutic model.

-

Administer this compound or vehicle via oral gavage twice daily (b.i.d.) at the desired doses (e.g., 1, 3, 10 mg/kg).[4]

-

-

Clinical Assessment:

-

Monitor animals daily for the onset of arthritis, typically beginning around day 24.

-

Score each paw for signs of inflammation (erythema and swelling) on a scale of 0-3 for the metatarsal region and 0-3 for the ankle, resulting in a maximum score of 6 per paw and 24 per mouse.[4]

-

Protocol 2: Cigarette Smoke (CS)-Induced COPD Model in Mice

This is a widely used and clinically relevant model for inducing COPD-like features, including chronic inflammation and emphysema.[9][10]

1. Materials and Reagents:

-

Animals: C57BL/6 or BALB/c mice (female mice are often more susceptible).

-

Cigarettes: Standard research-grade cigarettes (e.g., 3R4F or 2R4F from the University of Kentucky).

-

Exposure System: A whole-body or nose-only inhalation exposure system.

2. Detailed Procedure (Chronic Exposure):

- Acclimatize mice to the exposure chambers.

- Expose mice to the smoke of a set number of cigarettes (e.g., 2-4 cigarettes per day) for 5-6 days per week.[11][12]

- The duration of exposure is typically long-term, ranging from 3 to 6 months, to induce significant emphysema and airway remodeling.[9][10]

- Control animals are exposed to filtered air under identical conditions.

- Therapeutic compounds like this compound can be administered daily via oral gavage, starting before or at a specific time point during the smoke exposure period.

-

Endpoint Analysis:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (neutrophils, macrophages) and cytokine levels (e.g., KC, TNF-α).[9][11]

-

Lung Histology: Perfuse and fix lungs to assess emphysema (mean linear intercept) and airway inflammation/remodeling (e.g., H&E and PAS staining).

-